molecular formula C7H6N2 B041241 3-Methylisonicotinonitrile CAS No. 7584-05-6

3-Methylisonicotinonitrile

Cat. No. B041241
CAS RN: 7584-05-6
M. Wt: 118.14 g/mol
InChI Key: SFNWPKSTEHBXSY-UHFFFAOYSA-N
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Patent
US06936619B2

Procedure details

To a solution of 3-picoline N-oxide (60 g, 0.55 mol) in dichloromethane (1000 mL) was added ethyl iodide (132 mL, 1.65 mol) and the mixture stirred at room temperature for 16 hours. The precipitate was collected by filtration and washed with diethyl ether (200 mL) to give a white solid. The solid was dissolved in water (600 mL) and warmed to 50° C. Sodium cyanide (50 g, 1.02 mol) was added as a solution in water (180 mL) over 1 hour, keeping the internal temperature below 60° C. and the resulting dark brown solution was stirred at 55° C. for a further 1 hour. The reaction mixture was extracted with diethyl ether (3×600 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give a brown oil. The crude product was purified by column chromatography on silica gel eluting with a solvent gradient of n-pentane:dichloromethane (40:60 to 0:100). The product was co-evaporated with dichloromethane (2×300 mL) to give the title compound as a colourless oil (30.5 g, 47%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.C(I)C.[C-:12]#[N:13].[Na+]>ClCCl.O>[CH3:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][C:4]=1[C:12]#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[N+]1(=CC(=CC=C1)C)[O-]
Name
Quantity
132 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C
CUSTOM
Type
CUSTOM
Details
the internal temperature below 60° C.
STIRRING
Type
STIRRING
Details
the resulting dark brown solution was stirred at 55° C. for a further 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel eluting with a solvent gradient of n-pentane:dichloromethane (40:60 to 0:100)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C#N)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.